Benzoin ethyl ether

Übersicht

Beschreibung

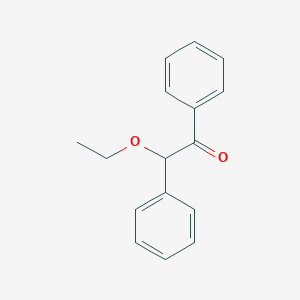

Benzoin ethyl ether, also known as 2-Ethoxy-2-phenylacetophenone, is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of Benzoin ethyl ether consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a linear formula of C6H5COCH (OC2H5)C6H5 .

Physical And Chemical Properties Analysis

Benzoin ethyl ether is a solid at 20 degrees Celsius . It has a melting point range of 56.0 to 61.0 degrees Celsius and a boiling point of 125 degrees Celsius at 20 mmHg . It is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Value-Added Chemicals

Benzoin ethyl ether is employed as an important value-added chemical for the production of photosensitive plastics and UV-curing coatings . These materials are crucial in various industries, including automotive, electronics, and healthcare, where they are used for their durability and resistance to environmental factors.

Environmentally Friendly Catalysts

The compound has been synthesized using environmentally benign NiAlCe-hydrotalcite catalysts, which offer a more sustainable approach compared to traditional methods that use toxic cyanide catalysts and enzymes . This advancement not only improves the efficiency of the synthesis process but also reduces the environmental impact.

Advanced Material Research

Researchers utilize benzoin ethyl ether in the development of advanced materials, particularly in the context of creating new polymers with specific properties tailored for high-tech applications . This includes materials with enhanced optical properties or increased thermal stability.

Agricultural Chemistry

In agricultural chemistry, benzoin ethyl ether has been studied for its role in the regulation of plant growth and development . Understanding its effects on plant physiology can lead to improvements in crop yield and quality, which is vital for food security and sustainable agriculture.

Medicinal Chemistry

While not directly used as a pharmaceutical agent, benzoin ethyl ether’s derivatives and related compounds are explored in medicinal chemistry for their potential therapeutic applications . This research can contribute to the discovery of new drugs and treatment methods.

Analytical Chemistry

Benzoin ethyl ether is also used as a standard or reference compound in analytical chemistry to calibrate instruments and validate methodologies . Its well-defined properties make it suitable for ensuring the accuracy and precision of analytical techniques.

Chemical Education

Lastly, the synthesis and applications of benzoin ethyl ether are often included in chemical education curricula to demonstrate key concepts in organic chemistry and catalysis . Its study helps students understand the practical implications of chemical reactions and the importance of sustainable practices in chemistry.

Safety And Hazards

Benzoin ethyl ether is classified as very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid contact with skin, eyes, and clothing, and to use only under a chemical fume hood . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Zukünftige Richtungen

While the future directions for Benzoin ethyl ether are not explicitly mentioned in the search results, the development of environmentally friendly catalysts for its synthesis represents a significant advancement . This could potentially lead to more sustainable and efficient production methods for Benzoin ethyl ether in the future.

Eigenschaften

IUPAC Name |

2-ethoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCBSZOIQAUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862220 | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Benzoin ethyl ether | |

CAS RN |

574-09-4 | |

| Record name | (±)-Benzoin ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of benzoin ethyl ether?

A1: Benzoin ethyl ether has the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. Its structure consists of two phenyl rings connected by a central carbon atom bearing a hydroxyl group and an ethoxy group.

Q2: Which spectroscopic techniques are used to characterize benzoin ethyl ether?

A2: Several techniques are employed for characterization, including X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].

Q3: How does the presence of benzoin ethyl ether affect the properties of UV-curable materials?

A3: Benzoin ethyl ether acts as a photoinitiator in UV-curable materials. It facilitates polymerization upon exposure to UV light, enhancing curing speed and influencing final material properties like hardness, transparency, and adhesive strength [, ].

Q4: Are there specific materials where benzoin ethyl ether shows enhanced compatibility or performance?

A4: Research indicates its effectiveness with various polymers. For instance, it successfully photocrosslinks polystyrene-block-polybutadiene-block-polystyrene (SBS) [], enhances grafting of styrene onto cotton cellulose [], and aids in preparing transparent siloxane-based hybrid UV-curable coating materials [].

Q5: How is benzoin ethyl ether utilized in organic synthesis?

A5: Benzoin ethyl ether serves as a photoinitiator in various organic reactions, notably the synthesis of benzoin ethyl ether itself from benzaldehyde and ethanol using catalysts like NiAl-LDHs/SiO2 [], NiAl-HTLcs [], and Cu-hydrotalcite [].

Q6: What role does benzoin ethyl ether play in the synthesis of benzoin ethyl ether from benzaldehyde and ethanol?

A6: In this particular reaction, benzoin ethyl ether is not a catalyst but rather the desired product. Catalysts like NiAl-LDHs/SiO2 [] and NiAl-HTLcs [] promote the formation of benzoin ethyl ether from the reactants benzaldehyde and ethanol.

Q7: What factors influence the catalytic performance of systems utilizing benzoin ethyl ether in benzoin ethyl ether synthesis?

A7: Factors such as the type of catalyst used (e.g., NiAl-LDHs/SiO2 [], NiAl-HTLcs [], Cu-hydrotalcite []), reaction temperature, reaction time, and the ratio of reactants impact the conversion of benzaldehyde and the selectivity towards benzoin ethyl ether.

Q8: How does the structure of the catalyst impact the synthesis of benzoin ethyl ether?

A8: The structure of catalysts, such as the presence of specific crystal phases, high crystallinity, and high surface area, significantly influences catalytic performance in benzoin ethyl ether synthesis. For example, NiAl-HTLcs with a single phase and high crystallization exhibit excellent catalytic activity []. Similarly, dual-mesoporous ZSM-5 zeolite with highly b-axis-oriented large mesopores demonstrates exceptional catalytic performance, attributed to its unique structure providing ample active sites and efficient reactant access [].

Q9: Have computational methods been applied to study benzoin ethyl ether and related reactions?

A9: Yes, computational chemistry, particularly the HF/3-21G method, has been used to elucidate the reaction mechanism of benzoin ethyl ether formation. These studies highlight the significance of C6H5CHOC2H5OH as a key intermediate in the reaction pathway [].

Q10: How do structural modifications of benzoin ethyl ether affect its photoinitiation efficiency?

A10: Research suggests that modifications to the benzoin core structure can significantly impact photoinitiation efficiency. For example, benzoin ethyl ether shows higher initiation efficiency than other photoinitiators like anthraquinone and trinitrofluorenone when used in the photocrosslinking of SBS block copolymers [].

Q11: What is known about the stability of benzoin ethyl ether?

A11: While specific degradation pathways are not extensively discussed in the provided papers, research indicates that benzoin ethyl ether is a highly efficient alpha-scission photoinitiator []. This implies it undergoes photolysis upon UV exposure, breaking down into reactive radical species that initiate polymerization reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)